Scientific Field: Agronomy
Application Summary: Geranylacetone derivatives have been synthesized and evaluated for their larvicidal and ichthyotoxic activities. The focus of the study was on the second instar larvae of Culex quinquefasciatus, a mosquito species associated with several vector-borne diseases.
Methods of Application: A grindstone method based on Mannich condensation was used to synthesize geranylacetone derivatives.
Results: Compound 1f was found to be more active (LD50: 14.1 µg/mL) against the larvae than geranylacetone (67.2 µg/mL).
Scientific Field: Botany and Ecology
Application Summary: Geranylacetone and nerylacetone, natural sesquiterpenoids, have been studied for their deterrent and repellent effects on herbivores, specifically the green peach aphid, Myzus persicae.
Methods of Application: The no-choice test using the Electrical Penetration Graph (EPG) technique was used to evaluate the effect of geranylacetone, nerylacetone, and their epoxy-derivatives on the probing and settling behavior of Myzus persicae.
Results: The compounds resulted in a tendency to delay the initiation of the phloem phase in aphids, indicating a weak preingestive deterrent activity at the level of non-vascular tissues.
Scientific Field: Food Chemistry
Application Summary: Geranylacetone has been identified as one of the flavor molecules that are deficient in supermarket tomatoes. It contributes a “leafy” flavor.
Methods of Application: A human taste panel study was conducted to identify the flavor molecules in tomatoes.
Results: Geranylacetone was identified as one of the 13 flavor molecules that are deficient in supermarket tomatoes.
Scientific Field: Entomology
Application Summary: Geranylacetone has been studied for its deterrent activity against the bark beetle Ips subelongatus Motsch.
Results: Geranylacetone demonstrated a deterrent activity to the bark beetle Ips subelongatus Motsch.
Scientific Field: Environmental Chemistry
Application Summary: Geranylacetone is a product of the degradation of vegetable matter by ozone.
Results: Geranylacetone is produced as a result of the degradation of vegetable matter by ozone.
Scientific Field: Botany
Application Summary: Geranylacetone has been isolated from Keetia leucantha, a plant species in the Rubiaceae family.
Results: Geranylacetone was successfully isolated from Keetia leucantha.
Geranylacetone, also known as 6,10-dimethyl-5,9-undecadien-2-one, is an organic compound characterized by its light yellow to colorless oily liquid form and a distinctive aroma reminiscent of magnolia. It has a molecular formula of C${13}$H${22}$O and a boiling point of 250°C. The compound exhibits a density of 0.8729 g/cm³ and a refractive index of 1.4674 at 20°C. Geranylacetone is naturally found in various plants such as tomatoes, mint, and passion fruit but is predominantly produced through chemical synthesis in industrial settings .
Geranylacetone exhibits notable biological activities:
The primary methods for synthesizing geranylacetone include:
Geranylacetone finds applications across various industries:
Geranylacetone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Farnesol | Terpene alcohol | Used in cosmetics; has antimicrobial properties. |
Nerolidol | Terpene alcohol | Known for its floral scent; used in fragrances. |
Isophytol | Terpene alcohol | Precursor for vitamin E; derived from geranylacetone. |
Linalool | Terpene alcohol | Found in lavender; known for its calming properties. |
Citronellol | Terpene alcohol | Commonly used as an insect repellent; citrus aroma. |
Geranylacetone's unique combination of structural characteristics, biological activities, and applications distinguishes it within this group of compounds, particularly its role as an intermediate in synthesizing other valuable substances like vitamin E derivatives .
Irritant;Environmental Hazard